Glutamate-1-semialdehyde

Tetrapyrrole Biosynthesis Enzyme Kinetics Plant Metabolism

Glutamate-1-semialdehyde (GSA) is a chiral 5-oxo monocarboxylic acid and γ-amino acid (IUPAC: (4S)-4-amino-5-oxopentanoic acid). It functions as the dedicated intermediate in the C5 pathway, being produced from tRNA-bound glutamate by glutamyl-tRNA reductase and subsequently isomerized to 5-aminolevulinate (ALA) by glutamate-1-semialdehyde aminotransferase/aminomutase (GSA-AT/GSAM).

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 68462-55-5
Cat. No. B1620169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamate-1-semialdehyde
CAS68462-55-5
Synonymsglutamate-1-semialdehyde
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C=O)N
InChIInChI=1S/C5H9NO3/c6-4(3-7)1-2-5(8)9/h3-4H,1-2,6H2,(H,8,9)/t4-/m0/s1
InChIKeyMPUUQNGXJSEWTF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamate-1-semialdehyde (CAS 68462-55-5): Core Intermediate for Plant, Algal, and Bacterial Tetrapyrrole Biosynthesis


Glutamate-1-semialdehyde (GSA) is a chiral 5-oxo monocarboxylic acid and γ-amino acid (IUPAC: (4S)-4-amino-5-oxopentanoic acid) [1]. It functions as the dedicated intermediate in the C5 pathway, being produced from tRNA-bound glutamate by glutamyl-tRNA reductase and subsequently isomerized to 5-aminolevulinate (ALA) by glutamate-1-semialdehyde aminotransferase/aminomutase (GSA-AT/GSAM) [2]. This pathway is essential for chlorophyll and heme biosynthesis in plants, algae, most bacteria, and archaea, but is absent in animals, making its enzymes attractive targets for selective herbicides and antibacterials [3].

Why Generic Substitution Fails for Glutamate-1-semialdehyde (CAS 68462-55-5): Intrinsic Instability and Unmatched Pathway Specificity


Generic substitution of GSA is precluded by a convergence of factors: it is an intrinsically unstable molecule in aqueous solution at physiological pH, with a half-life of only 3–4 minutes at pH 8.0 [1], demanding specialized handling for any reproducible assay. More critically, its unique structure is the optimized product of ~3 billion years of evolution for the C5 pathway. Close analogs like 4,5-diaminovalerate (DAVA) and 4,5-dioxovalerate (DOVA) are not simple substitutes; their kinetic parameters differ by orders of magnitude with GSA-AT, and the enzyme exhibits strict enantioselectivity [2]. Furthermore, inhibitors like gabaculine, while potent, do not replicate GSA's function and are enzyme inactivators, not metabolic intermediates. Simply procuring a structurally similar molecule fails to capture the precise combination of reactivity, instability, and high pathway fidelity that defines GSA's role as the essential precursor to 5-aminolevulinate [3].

Quantitative Comparative Evidence for Glutamate-1-semialdehyde (GSA, CAS 68462-55-5) vs. Structural Analogs


Enzymatic Specificity: GSA vs. 4,5-Diaminovalerate (DAVA) and 4,5-Dioxovalerate (DOVA) with GSA-AT

Direct kinetic analysis reveals a clear hierarchy in substrate processing by glutamate-1-semialdehyde aminotransferase (GSA-AT). While GSA is the natural substrate, the potential intermediates DAVA and DOVA show markedly different specificities. GSA reacts with both coenzyme forms of GSA-AT, indicating its role as the primary substrate [1]. Critically, the substrate specificity (kmax/Km) of diaminovalerate is about 3 orders of magnitude (1000-fold) larger than that of dioxovalerate, establishing DAVA as the kinetically competent intermediate and rendering DOVA an unlikely participant in the enzyme's catalytic cycle [1].

Tetrapyrrole Biosynthesis Enzyme Kinetics Plant Metabolism

Enantioselectivity in Enzymatic Turnover: Differential Processing of GSA Stereoisomers

GSA-AT exhibits pronounced stereoselectivity. While both L- and D-enantiomers of GSA react with the enzyme, they are processed with distinct kinetics. Spectral analysis shows that L-GSA is rapidly converted to ALA, whereas the D-isomer reacts more slowly, dominating the spectral changes observed upon addition of a racemic DL-GSA mixture [1]. Furthermore, the intermediate DAVA is processed with strict enantioselectivity: when presented with a racemic mixture, GSA-AT catalyzes transamination of only the L-enantiomer [2].

Stereochemistry Enzyme Mechanism Biocatalysis

pH-Dependent Aqueous Stability: GSA vs. Common Handling Conditions

The intrinsic instability of GSA is a critical experimental variable that sets it apart from stable, generic analogs. Its stability is highly pH-dependent. At pH 8.0, GSA has a half-life of only 3–4 minutes in aqueous solution [1]. In stark contrast, at acidic pH (pH 1–2), GSA exists in a stable, hydrated form [1]. For reliable enzyme assays, the window of stability is narrow: GSA is reported to be sufficiently stable for routine use only within the range of pH 6.8–7.0 [1].

Chemical Stability Assay Development Reagent Handling

Inhibitor Sensitivity: GSA as a Benchmark for Assessing Gabaculine Potency

GSA's enzymatic turnover by GSA-AT serves as the benchmark for evaluating inhibitor potency. The neurotoxin gabaculine is a potent inhibitor of GSA-AT, and its inhibitory concentration has been quantified in the context of the enzyme's natural substrate, GSA. Studies report an IC50 value of 0.0005 mM (0.5 µM) for gabaculine against GSA-AT [1]. Furthermore, a mutant GSA-AT that confers gabaculine resistance displays a significantly reduced catalytic efficiency (Kcat/Km) for its natural substrate GSA: the wild-type enzyme's catalytic efficiency for GSA is about 3 times larger than that of the mutant [2]. This demonstrates that GSA is the essential tool for discerning the functional consequences of mutations or inhibitor binding that are directly relevant to enzyme activity.

Herbicide Discovery Enzyme Inhibition Target Validation

Glutamate-1-semialdehyde (CAS 68462-55-5): Validated Research & Industrial Application Scenarios


Kinetic Characterization of GSA-AT/GSAM for Herbicide and Antibacterial Discovery

This scenario directly applies the kinetic and inhibitor data from Section 3. Researchers developing selective herbicides or antibacterials targeting the C5 pathway must use GSA as the authentic substrate in enzymatic assays. As established, the wild-type enzyme's catalytic efficiency for GSA is ~3-fold higher than for a gabaculine-resistant mutant [1]. Furthermore, GSA's distinct enantioselectivity and its reactivity with both PLP and PMP coenzyme forms [2] make it the only reliable substrate for accurate, high-throughput screening of inhibitor libraries. Using GSA allows for the precise determination of inhibition constants (IC50), like the 0.5 µM value for gabaculine, and for distinguishing between competitive inhibitors and mechanism-based inactivators, directly supporting the rational design of next-generation agrochemicals [3].

In Vitro Reconstitution and Functional Studies of the Plant/Prokaryotic C5 Pathway

For biochemists and synthetic biologists aiming to reconstitute or study the C5 pathway in vitro, GSA is an irreplaceable component. The data from Section 3 confirms that while GSA reacts with both enzyme forms, the downstream product 5-aminolevulinate (ALA) only reacts with the PMP form and forms an inhibitory complex with the PLP form (Ki = 8 M) [2]. This nuanced interaction highlights why using GSA is non-negotiable for accurate pathway flux analysis. Assays must be conducted under the specific, narrow pH range (pH 6.8–7.0) where GSA is sufficiently stable for reproducible results [4]. Any deviation in substrate or conditions will lead to erroneous conclusions about enzyme kinetics, intermediate channeling, and overall pathway regulation.

Development and Validation of Bioanalytical Methods for ALA Precursors

Procurement of GSA is essential for developing and validating analytical methods (e.g., LC-MS/MS, spectrophotometric assays) aimed at quantifying intermediates of the C5 pathway. The established half-life of GSA (3–4 minutes at pH 8.0) [4] and its pH-dependent stability serve as critical performance benchmarks for any analytical procedure. An effective method must demonstrate the ability to quench enzymatic reactions and stabilize GSA before it spontaneously degrades. Using the authentic compound is necessary to generate calibration curves and determine limits of detection/quantitation, as the distinct spectral and kinetic properties of GSA, including its reaction with both coenzyme forms and its stereoisomer-specific processing [2], are not replicated by any surrogate standard. This ensures that subsequent measurements in biological extracts or enzyme assays are accurate and reliable.

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